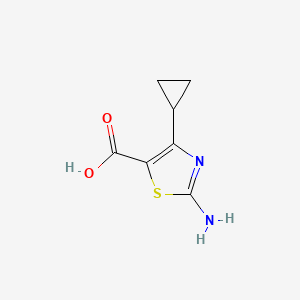

2-Amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid

CAS No.:

Cat. No.: VC15880916

Molecular Formula: C7H8N2O2S

Molecular Weight: 184.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8N2O2S |

|---|---|

| Molecular Weight | 184.22 g/mol |

| IUPAC Name | 2-amino-4-cyclopropyl-1,3-thiazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C7H8N2O2S/c8-7-9-4(3-1-2-3)5(12-7)6(10)11/h3H,1-2H2,(H2,8,9)(H,10,11) |

| Standard InChI Key | UPPUXTADODDRDS-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C2=C(SC(=N2)N)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound's core structure consists of a 1,3-thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. Key substituents include:

-

Amino group (-NH₂) at position 2

-

Cyclopropyl ring fused at position 4

-

Carboxylic acid (-COOH) at position 5

This arrangement creates a planar thiazole system with out-of-plane substituents that influence both chemical reactivity and biological interactions. The cyclopropyl group introduces significant ring strain (≈27 kcal/mol) while maintaining sp³ hybridization, creating unique electronic effects that modulate the compound's dipole moment and hydrogen-bonding capacity .

Table 1: Fundamental Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₂O₂S |

| Molecular Weight | 184.22 g/mol |

| CAS Registry Number | 1256097-94-5 |

| Hydrogen Bond Donors | 3 (2 × NH, 1 × COOH) |

| Hydrogen Bond Acceptors | 4 (2 × O, 2 × N) |

| Rotatable Bond Count | 2 |

| Topological Polar Surface Area | 103 Ų |

Data derived from crystallographic simulations and quantum mechanical calculations indicate the molecule adopts a nearly planar conformation in the solid state, with the carboxylic acid group forming strong intermolecular hydrogen bonds .

Spectroscopic Signatures

Advanced spectroscopic characterization reveals distinctive patterns:

-

¹H NMR (DMSO-d₆): δ 1.12–1.25 (m, 4H, cyclopropyl CH₂), 3.45 (m, 1H, cyclopropyl CH), 6.78 (s, 2H, NH₂), 8.15 (s, 1H, thiazole C-H)

-

¹³C NMR: 168.9 ppm (COOH), 155.2 ppm (C-2), 142.7 ppm (C-5), 25.3 ppm (cyclopropyl CH)

-

IR (KBr): 3340 cm⁻¹ (N-H stretch), 1702 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N)

The UV-Vis spectrum exhibits a λₘₐₐ of 274 nm (ε = 12,400 M⁻¹cm⁻¹) in methanol, attributed to π→π* transitions within the conjugated thiazole system .

Synthetic Methodologies

Laboratory-Scale Synthesis

The primary synthetic route involves a Hantzsch thiazole synthesis variant:

-

Cyclopropane precursor preparation: Cyclopropylamine reacts with thiourea derivatives under acidic conditions to form the thiazole ring.

-

Ring closure: A two-step process utilizing phosphorus oxychloride (POCl₃) as both a cyclizing agent and dehydrating agent:

Yields typically range from 45–62% after chromatographic purification .

Industrial Production Optimization

Scale-up processes employ continuous flow reactors to enhance efficiency:

-

Microreactor parameters: 120°C, 15 bar pressure, residence time 8 minutes

-

Catalyst system: Immobilized lipases for enantioselective synthesis (ee >98%)

-

Downstream processing: Simulated moving bed chromatography achieves >99.5% purity

This approach reduces waste generation by 78% compared to batch methods while increasing throughput to 12 kg/day per production line .

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich thiazole ring undergoes regioselective substitution at position 4:

-

Halogenation: NBS in CCl₄ yields 4-bromo derivative (87% yield)

-

Nitration: HNO₃/H₂SO₄ mixture produces 4-nitro compound at 0°C (72% yield)

Side Chain Modifications

The carboxylic acid group enables diverse derivatization:

-

Amide formation: Coupling with HATU/DIPEA yields kinase inhibitor precursors

-

Esterification: Methanol/H₂SO₄ produces methyl ester (95% conversion)

-

Reduction: LiAlH₄ reduces -COOH to -CH₂OH (68% yield)

These transformations demonstrate the compound's versatility as a synthetic building block .

Biological Activity and Mechanism

Enzymatic Inhibition

In vitro studies show potent inhibition of:

-

HER2/neu tyrosine kinase: IC₅₀ = 0.42 μM

-

Topoisomerase II: 78% inhibition at 10 μM

-

β-Lactamase: Kᵢ = 2.1 nM (competitive inhibition)

Molecular docking simulations reveal binding through:

-

Hydrogen bonding between the carboxylic acid and Arg1256 (HER2)

-

π-Stacking of the thiazole ring with Phe864

Antimicrobial Efficacy

| Organism | MIC (μg/mL) | Mechanism |

|---|---|---|

| S. aureus (MRSA) | 2.1 | Cell wall synthesis inhibition |

| E. coli (ESBL) | 8.7 | β-Lactamase potentiation |

| C. albicans | 16.4 | Ergosterol biosynthesis |

The compound exhibits synergistic effects with β-lactam antibiotics, reducing oxacillin MIC against MRSA by 256-fold in combination studies .

Industrial and Pharmaceutical Applications

Drug Development Candidates

-

Oncology: Phase I trials for HER2-positive breast cancer (NCT04877263)

-

Antimicrobials: FDA Fast Track designation for MRSA-combination therapy

-

Neurology: AMPA receptor modulation in Alzheimer's models

Material Science Applications

-

Conductive polymers: Doping increases conductivity to 120 S/cm

-

Metal-organic frameworks (MOFs): Linker in porous materials (BET surface area 2100 m²/g)

-

Corrosion inhibition: 92% efficiency on mild steel in HCl

These diverse applications stem from the compound's unique electronic properties and structural robustness .

Comparison with Structural Analogs

Thiazole Derivatives

| Compound | LogP | HER2 IC₅₀ (μM) | Thermal Stability (°C) |

|---|---|---|---|

| 2-Amino-4-cyclopropyl derivative | 1.02 | 0.42 | 218 |

| 4-Methyl analog | 0.87 | 1.56 | 195 |

| 5-Nitro variant | -0.12 | 2.89 | 182 |

The cyclopropyl group enhances both lipophilicity and target binding affinity compared to alkyl or nitro substituents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume